1,4,6,7-Tetramethylnaphthalene

Analytical Chemistry GC-MS Reference Material

1,4,6,7-Tetramethylnaphthalene (CAS 13764-18-6) is a symmetrically alkylated PAH with a boiling point ~10°C lower than its 2,3,6,7-isomer, delivering superior chromatographic resolution in GC-MS analyses. This property makes it the definitive certified reference material for quantifying this specific alkylnaphthalene in complex environmental matrices (soil, sediment, air particulate). Its unique reactivity with singlet oxygen to form an endoperoxide establishes it as an essential probe for photooxidation studies. Substituting isomers introduces uncontrolled variables, invalidating analytical and toxicological data. Procure the authentic 1,4,6,7-isomer to ensure traceable, reproducible results.

Molecular Formula C14H16
Molecular Weight 184.28 g/mol
CAS No. 13764-18-6
Cat. No. B047182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6,7-Tetramethylnaphthalene
CAS13764-18-6
Synonyms2,3,5,8-Tetramethylnaphthalene
Molecular FormulaC14H16
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C(=CC2=C(C=C1)C)C)C
InChIInChI=1S/C14H16/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h5-8H,1-4H3
InChIKeyVPSPONOBLZCLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,6,7-Tetramethylnaphthalene: A Procurable, High-Purity, Solid-State Polycyclic Aromatic Hydrocarbon Reference Material for Analytical and Toxicological Research


1,4,6,7-Tetramethylnaphthalene (CAS 13764-18-6), molecular formula C₁₄H₁₆, is a colorless to pale yellow crystalline solid belonging to the alkylated naphthalene class of polycyclic aromatic hydrocarbons (PAHs) [1]. The molecule features a highly specific substitution pattern with four methyl groups positioned symmetrically at the 1, 4, 6, and 7 positions of the naphthalene core, resulting in a molecular weight of 184.28 g/mol and a well-defined melting point of 63-64°C [1]. Its primary commercial availability is as a certified reference material in organic solvents (e.g., 500 μg/mL in isooctane or toluene), highlighting its established role in analytical method development and validation .

Why 1,4,6,7-Tetramethylnaphthalene Cannot Be Replaced by Other Tetramethylnaphthalene Isomers in Analytical and Toxicological Research


In the class of alkylated naphthalenes, subtle variations in the position of methyl substituents profoundly alter key physicochemical properties that govern analytical behavior and biological activity . For instance, the boiling point of 1,4,6,7-tetramethylnaphthalene is approximately 302.9°C, which is notably lower than that of the 2,3,6,7-isomer (312.6°C) and the 1,4,5,8-isomer (314.9°C) . This difference in volatility directly impacts chromatographic separation in GC-MS analyses, rendering the isomers non-interchangeable as internal standards or reference materials. Furthermore, research demonstrates that the specific substitution pattern governs structure-dependent developmental toxicity among alkyl-substituted naphthalenes [1]. Consequently, substituting 1,4,6,7-tetramethylnaphthalene with an alternative isomer, such as 1,2,3,4-tetramethylnaphthalene or 2,3,6,7-tetramethylnaphthalene, introduces uncontrolled variables in both analytical resolution and biological assay outcomes, invalidating the comparability and reproducibility of scientific results. The specific evidence for these critical differentiations is quantified in the following sections.

Procurement-Critical Evidence: Comparative Data for 1,4,6,7-Tetramethylnaphthalene vs. Closest Tetramethylnaphthalene Isomers


Volatility Differentiation: Lower Boiling Point Enables Superior GC-MS Resolution vs. 2,3,6,7- and 1,4,5,8-Tetramethylnaphthalene

1,4,6,7-Tetramethylnaphthalene exhibits a significantly lower boiling point (302.9°C at 760 mmHg) compared to the 2,3,6,7-isomer (312.6°C at 760 mmHg) and the 1,4,5,8-isomer (314.9°C at 37.0 °C), representing a quantified reduction of approximately 10°C and 12°C, respectively . This enhanced volatility directly translates to shorter retention times and improved peak separation in gas chromatography analyses, making 1,4,6,7-Tetramethylnaphthalene the preferred choice for analytical reference standard formulations. In applications where resolution is critical, substituting with a higher-boiling isomer would lead to co-elution with other PAH analytes, compromising quantitative accuracy [1]. This distinction is crucial for procurement when selecting a standard for complex environmental or petrochemical mixtures .

Analytical Chemistry GC-MS Reference Material

Target-Specific Reactivity with Singlet Oxygen: A Key Differential in Photooxidation Studies vs. Other Naphthalene Derivatives

Unlike some methylnaphthalenes which show low or no reactivity, 1,4,6,7-Tetramethylnaphthalene has been demonstrated to undergo a specific photooxidation reaction with singlet oxygen (¹O₂) to form a well-defined endoperoxide (epidioxide) product [1]. This stands in contrast to 2-methylnaphthalene, which does not react under the same conditions, and to other isomers where the reaction may be less selective or proceed via different pathways [1]. The formation of this distinct endoperoxide provides a quantifiable and reproducible chemical handle for investigating reactive oxygen species (ROS) generation and for synthesizing oxygenated derivatives. This specific reactivity is a crucial differentiator for researchers developing photooxidation models or requiring a PAH with a predictable and well-characterized response to singlet oxygen [1].

Photochemistry Organic Synthesis Reactive Oxygen Species

Commercial Availability as a Certified Reference Material for Trace Analysis: A Procurement-Ready Solution vs. Other Isomers

1,4,6,7-Tetramethylnaphthalene is commercially available from specialized analytical suppliers as a certified reference material (CRM) with a defined concentration of 500 μg/mL in isooctane or toluene . This ready-to-use format eliminates the need for in-house quantitative preparation, ensuring traceable accuracy for analytical method development and environmental monitoring of PAHs. In contrast, other tetramethylnaphthalene isomers, such as the 1,4,5,8-isomer, are more commonly supplied as a neat solid, requiring additional laboratory steps for dissolution and standardization, which introduces potential sources of error [1]. The direct availability of a quantified CRM streamlines workflows for high-throughput GC-MS and HPLC analyses, making 1,4,6,7-Tetramethylnaphthalene the superior choice for regulatory and compliance-driven laboratories .

Analytical Chemistry Environmental Analysis Method Validation

Distinct Toxicological Profile: A Structurally-Defined Entity in Environmental and Health Impact Studies

Research indicates that alkyl-substituted naphthalenes exhibit structure-dependent developmental toxicity, emphasizing that each isomer must be considered as a unique chemical entity for risk assessment [1]. Specifically, 1,4,6,7-Tetramethylnaphthalene has been identified as a toxic compound in cigarette smoke and is under active investigation for its potential to disrupt glycerophospholipid metabolism in liver and brain tissues of male Atlantic cod (Gadus morhua), a model organism for aquatic toxicology . This established, specific toxicological profile—contrasted against the potentially different effects of other isomers—necessitates its use as a distinct analytical standard for quantifying exposure and assessing health risks. Substituting another isomer in a toxicological study would result in a mismatch between the chemical measured and the biological effect, thereby invalidating any conclusions drawn about the specific hazard of 1,4,6,7-Tetramethylnaphthalene [1].

Toxicology Environmental Chemistry Biomarker

Procurement-Led Application Scenarios for 1,4,6,7-Tetramethylnaphthalene Based on Verified Differentiated Evidence


High-Resolution GC-MS Analysis of Complex PAH Mixtures in Environmental Monitoring

The lower boiling point of 1,4,6,7-tetramethylnaphthalene, being approximately 10°C lower than its 2,3,6,7-isomer, provides superior chromatographic resolution in GC-MS analyses . This property makes it an ideal certified reference material for quantifying this specific alkylnaphthalene in complex environmental matrices such as soil, sediment, or air particulate matter. Procuring the certified reference material ensures accurate and traceable quantification, while substituting with a different isomer would compromise peak separation and data integrity .

Investigating Singlet Oxygen-Mediated Photooxidation Pathways in Organic and Materials Chemistry

The specific reactivity of 1,4,6,7-tetramethylnaphthalene with singlet oxygen to form an endoperoxide distinguishes it from other naphthalene derivatives that are unreactive under the same conditions . This well-characterized reaction makes it a valuable probe for studying photooxidation mechanisms and for synthesizing oxygenated PAH derivatives. Procuring this compound for such studies is essential, as its unique reactivity cannot be replicated by more common or less reactive alkylnaphthalenes .

Quantitative Toxicological Studies of Tobacco Smoke Constituents and Aquatic Pollutants

As a known toxicant in cigarette smoke and a subject of research for its effects on aquatic organism metabolism, 1,4,6,7-tetramethylnaphthalene requires precise quantification in biological matrices . Its availability as a certified reference material in a ready-to-use solution format allows toxicologists and environmental chemists to directly prepare calibration curves for accurate quantitation in complex samples like urine, plasma, or tissue extracts. Using an alternative isomer would not be valid, as it would not reflect the specific toxicological entity under investigation .

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